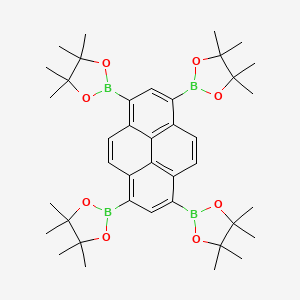

1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Übersicht

Beschreibung

“1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C40H54B4O8 and a molecular weight of 706.10 . It is commonly used as a monomer to synthesize COF materials .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrene core with four side 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 785.4±60.0 °C and its density is predicted to be 1.15±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Fluorescence Emission Properties

The pyrene-based molecule 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene has been synthesized and studied for its photoproperties. It exhibits highly pure blue fluorescence, indicating its potential application in blue-emitting materials for organic light-emitting diodes (OLEDs) (Hu, Hiyoshi, Do, & Yamato, 2010).

Application in OLEDs

A series of pyrene-based fluorescent compounds, including this molecule, were synthesized for potential use in OLED applications. These compounds show high extinction coefficients of absorption and emit strong fluorescence in the visible region, suggesting their suitability as blue emitters in OLEDs (Hu et al., 2013).

Pyrene-based Conjugated Materials

The synthesis of novel pyrene cored small conjugated molecules, including derivatives of this compound, was reported. These materials have been used in OLEDs, and their electroluminescent properties have been studied, highlighting their importance in the field of organic electronics (Salunke et al., 2014).

Potential in H2O2 Detection in Living Cells

A 4-substituted pyrene derivative of this molecule has been designed and synthesized, displaying sensitivity and selectivity for H2O2, making it suitable for detecting H2O2 in living cells. This application demonstrates the molecule's relevance in biological and chemical sensing (Nie et al., 2020).

Synthesis and Characterization in Organic Electronics

Research has focused on the synthesis of star-shaped organic semiconductors from derivatives of this molecule, demonstrating their solubility in common organic solvents and their use in solution-processed OLEDs with deep blue emission (Sonar et al., 2010).

Safety and Hazards

The safety symbols for this compound are GHS07 and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary target of 1,3,6,8-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is the formation of covalent organic frameworks (COFs). It acts as a tetratopic bridging ligand in the synthesis of COFs .

Mode of Action

This compound interacts with its targets through polycondensation cross-coupling reactions to form COF networks . The boronic acid pinacolate ester side groups at the 1,3,6,8-positions of the pyrene core play a crucial role in these reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of COFs. These frameworks have applications in neutron detection, scintillator, and hydrogen evolution reactions (HERs) .

Pharmacokinetics

It’s known that the compound is mechanically ground fluorescence active but phosphorescence inactive .

Result of Action

The compound exhibits room temperature phosphorescence in air with mechanical force due to the good communication between singlet and triplet states from the efficient intermolecular electronic coupling in the dimer formed upon scratching . It also finds application in neutron detection .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it exhibits room temperature phosphorescence in air with mechanical force . The stability and efficacy of the compound can also be affected by the conditions under which the COF formation reactions take place.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[3,6,8-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54B4O8/c1-33(2)34(3,4)46-41(45-33)27-21-28(42-47-35(5,6)36(7,8)48-42)24-19-20-26-30(44-51-39(13,14)40(15,16)52-44)22-29(25-18-17-23(27)31(24)32(25)26)43-49-37(9,10)38(11,12)50-43/h17-22H,1-16H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHDPHZXHAGSPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)B6OC(C(O6)(C)C)(C)C)B7OC(C(O7)(C)C)(C)C)B8OC(C(O8)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54B4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)

![3-methyl-2-{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B3101647.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)

![Methyl 4-methylsulfanyl-2-[[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]butanoate](/img/structure/B3101699.png)

![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)